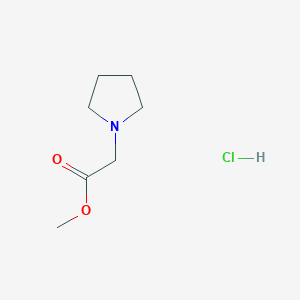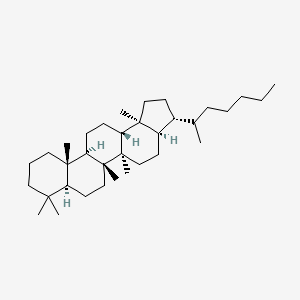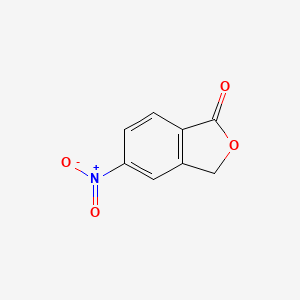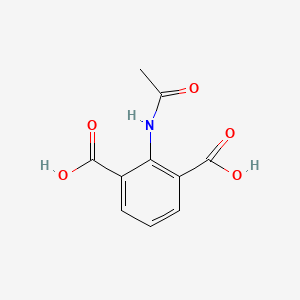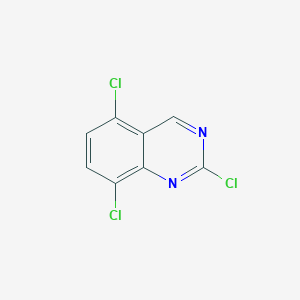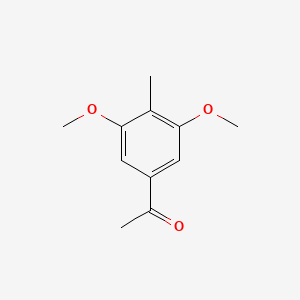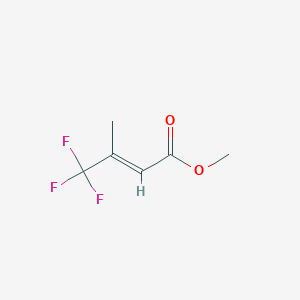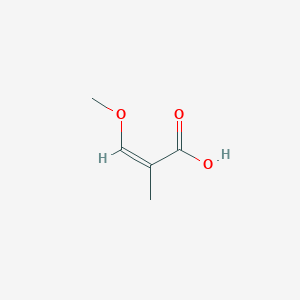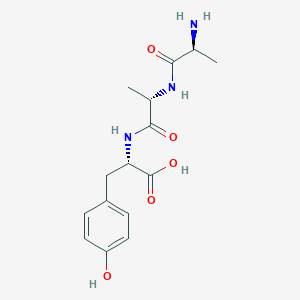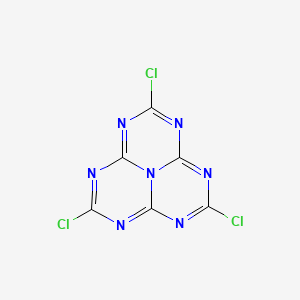
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene is a complex organic compound with the molecular formula C6Cl3N7 It is known for its unique structure, which includes multiple nitrogen atoms and chlorine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene typically involves the chlorination of heptaazaphenalene derivatives. One common method is the nucleophilic aromatic substitution reaction, where chlorine atoms are introduced into the heptaazaphenalene ring. This process often requires the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under inert gas to prevent decomposition .
化学反応の分析
Types of Reactions
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic structure and reactivity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted heptaazaphenalene derivatives .
科学的研究の応用
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as light-emitting materials and photonic devices
作用機序
The mechanism of action of 2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene involves its interaction with molecular targets through its nitrogen and chlorine atoms. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and potential biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Heptazine Chloride: Similar in structure but with different substituents.
Cyameluric Chloride: Another heptaazaphenalene derivative with distinct properties.
Uniqueness
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene is unique due to its specific arrangement of chlorine and nitrogen atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .
特性
IUPAC Name |
3,7,11-trichloro-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl3N7/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCSSANETDMLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NC(=NC3=NC(=NC(=NC(=N1)Cl)N23)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl3N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
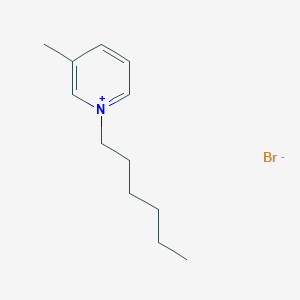
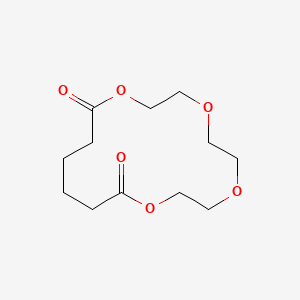
![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid](/img/structure/B3278031.png)
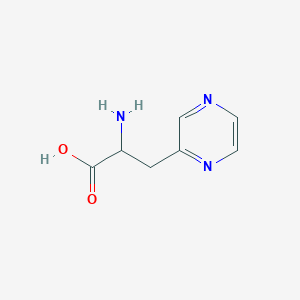
![Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278050.png)
